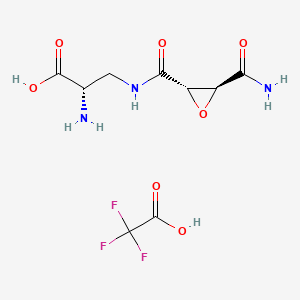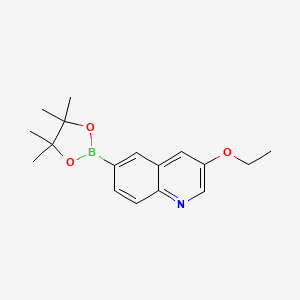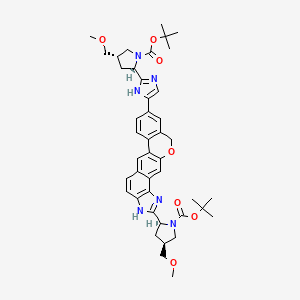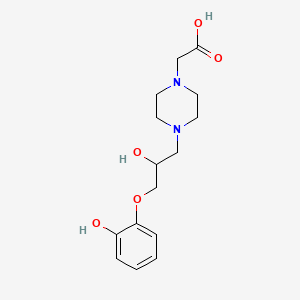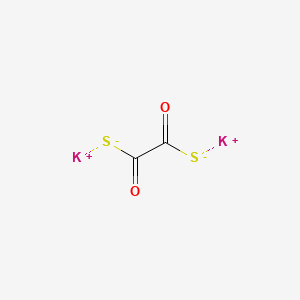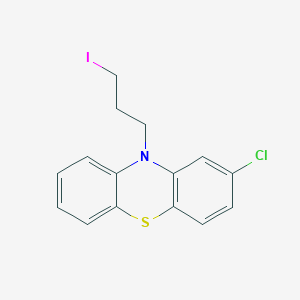
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound features a phenothiazine core with a chloro substituent at the 2-position and an iodopropyl group at the 10-position, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-iodopropyl)-10H-phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine, which is chlorinated at the 2-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated phenothiazine is then subjected to alkylation with 3-iodopropyl bromide in the presence of a base like potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenothiazine are chlorinated using industrial chlorinating agents.
Continuous Alkylation: The chlorinated intermediate is continuously fed into a reactor where it undergoes alkylation with 3-iodopropyl bromide. The use of continuous flow reactors enhances the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced phenothiazine derivatives.
Substitution: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent due to its structural similarity to other phenothiazines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-10-(3-iodopropyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with dopamine receptors, similar to other phenothiazines, leading to its potential antipsychotic effects.
Pathways Involved: It may modulate neurotransmitter pathways, including dopamine and serotonin pathways, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core but different substituents.
Promethazine: An antiemetic and antihistamine with a similar structure but different functional groups.
Thioridazine: Another antipsychotic with a phenothiazine core and different substituents.
Uniqueness
The presence of both chloro and iodopropyl substituents in this compound imparts unique chemical and biological properties, distinguishing it from other phenothiazine derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.
Propiedades
Fórmula molecular |
C15H13ClINS |
|---|---|
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
2-chloro-10-(3-iodopropyl)phenothiazine |
InChI |
InChI=1S/C15H13ClINS/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,8-9H2 |
Clave InChI |
FGBRSVPXOSMYEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


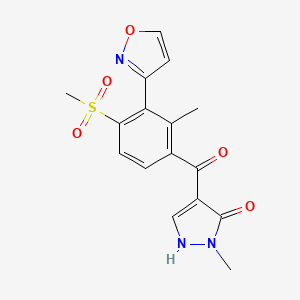
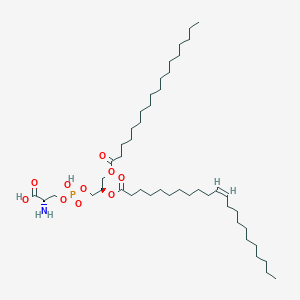

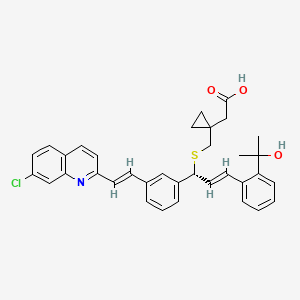
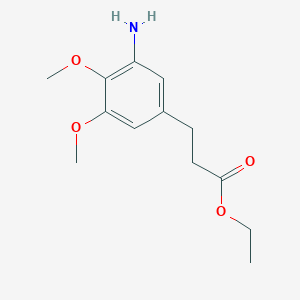
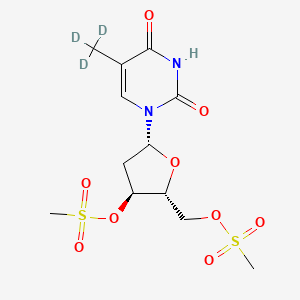

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
